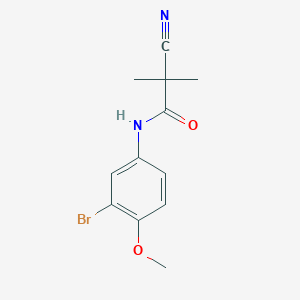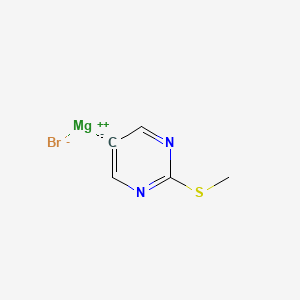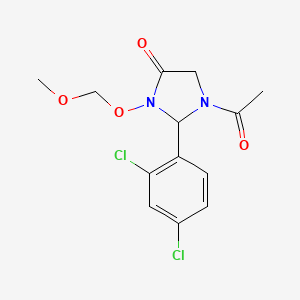
1-Acetyl-2-(2,4-dichlorophenyl)-3-(methoxymethoxy)imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-(2,4-dichlorophenyl)-3-(methoxymethoxy)imidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring an imidazolidinone core with acetyl, dichlorophenyl, and methoxymethoxy substituents, suggests potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(methoxymethoxy)imidazolidin-4-one typically involves the following steps:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution with Dichlorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using 2,4-dichlorophenyl derivatives.
Methoxymethoxy Protection: The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-2-(2,4-dichlorophenyl)-3-(methoxymethoxy)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(methoxymethoxy)imidazolidin-4-one would depend on its specific biological or chemical target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-3-(methoxymethoxy)imidazolidin-4-one: Lacks the dichlorophenyl group.
2-(2,4-Dichlorophenyl)imidazolidin-4-one: Lacks the acetyl and methoxymethoxy groups.
Uniqueness
1-Acetyl-2-(2,4-dichlorophenyl)-3-(methoxymethoxy)imidazolidin-4-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H14Cl2N2O4 |
|---|---|
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
1-acetyl-2-(2,4-dichlorophenyl)-3-(methoxymethoxy)imidazolidin-4-one |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-8(18)16-6-12(19)17(21-7-20-2)13(16)10-4-3-9(14)5-11(10)15/h3-5,13H,6-7H2,1-2H3 |
Clave InChI |
SEWJZKJXAAKTFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


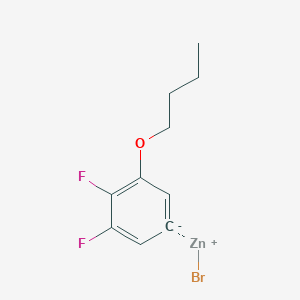
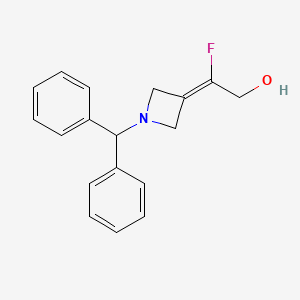
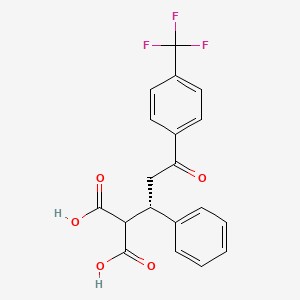
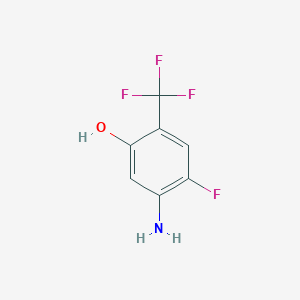
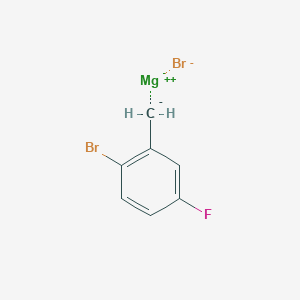
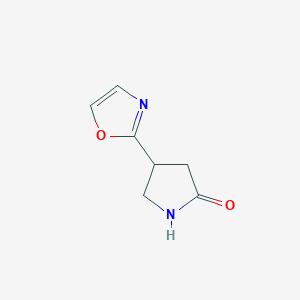

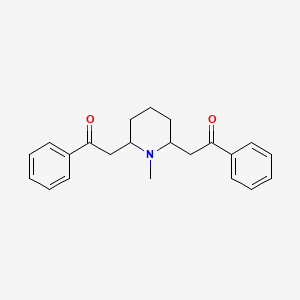
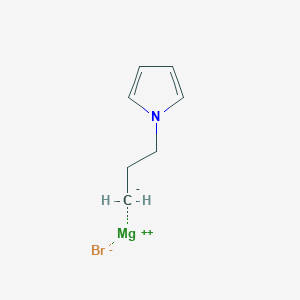
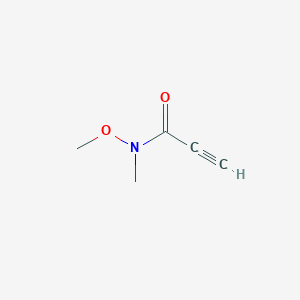
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
